5-Benzyl-3-methylisoxazole-4-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(12(13)15)10(16-14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSRBJLRPTZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyl 3 Methylisoxazole 4 Carbonyl Chloride
Synthesis from 5-Benzyl-3-methylisoxazole-4-carboxylic Acid
The conversion of 5-benzyl-3-methylisoxazole-4-carboxylic acid to its acyl chloride derivative is a key transformation. The synthesis of the carboxylic acid itself is a foundational step in this process.
The synthesis of the precursor, 5-benzyl-3-methylisoxazole-4-carboxylic acid, is typically achieved through a cyclization reaction involving a β-ketoester and hydroxylamine (B1172632), followed by the hydrolysis of the resulting ester. A common starting material is an ethyl acetoacetate (B1235776) derivative.
The general reaction scheme involves the condensation of a β-ketoester with hydroxylamine to form the isoxazole (B147169) ring. In the case of the target molecule, an appropriately substituted β-ketoester is required. The resulting ester, ethyl 5-benzyl-3-methylisoxazole-4-carboxylate, is then hydrolyzed to the corresponding carboxylic acid. This hydrolysis is often carried out under acidic conditions, for example, using a mixture of acetic acid and hydrochloric acid, or with aqueous sulfuric acid. rsc.orgacs.orgresearchgate.net The use of 60% aqueous sulfuric acid has been shown to reduce reaction times and increase yields compared to acetic acid/HCl mixtures. google.com
A general procedure for a similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane (B105015) and phosphorus oxychloride. orgsyn.org This highlights the versatility of synthetic routes to substituted isoxazole esters. The subsequent hydrolysis of these esters yields the desired carboxylic acids. orgsyn.org
Table 1: Reaction Conditions for the Hydrolysis of Isoxazole Esters
| Hydrolyzing Agent | Reaction Time | Observations | Reference |
| Acetic acid:HCl (2:1) | 9 hours | Prone to more by-product formation | rsc.org |
| 60% aqueous H₂SO₄ | 3 hours 30 minutes | Higher yield, reduced reaction time | google.com |
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its reliability and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. ncats.iolibretexts.orgmasterorganicchemistry.com The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. The presence of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. ncats.io
The conversion of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid to its corresponding acyl chloride using thionyl chloride is a well-documented process, highlighting the applicability of this method to isoxazole systems. ncats.io Similarly, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is readily converted to the acyl chloride with thionyl chloride. google.com While effective, the use of thionyl chloride has some drawbacks, including its toxicity and corrosive nature. biorxiv.orgnih.gov
Table 2: Chlorination of Isoxazole Carboxylic Acids with Thionyl Chloride
| Carboxylic Acid Precursor | Reagent | Conditions | Product | Reference |
| 5-methyl-3-phenyl-4-isoxazolecarboxylic acid | Thionyl chloride, DMF | - | 5-methyl-3-phenyl-4-isoxazolylcarbonyl chloride | ncats.io |
| 3-(2-chlorophenyl)-5-methylisoxazol-4-carboxylic acid | Thionyl chloride | Methylene chloride, -12° to -14°C | 3-(2-chlorophenyl)-5-methylisoxazol-4-carbonyl chloride | google.com |
| 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | - | 5-methylisoxazole-4-carbonyl chloride | rsc.org |
To circumvent the issues associated with thionyl chloride, alternative chlorinating agents have been employed.
Oxalyl Chloride: Oxalyl chloride, often used with a catalytic amount of DMF, is another effective reagent for the preparation of acyl chlorides from carboxylic acids. researchgate.net It is known for being a milder and more selective reagent compared to thionyl chloride. acs.org The byproducts of the reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which facilitates their removal from the reaction mixture.
Bis(trichloromethyl) Carbonate (Triphosgene): Triphosgene, a solid and safer substitute for phosgene (B1210022) gas, is a versatile reagent for the synthesis of carbonyl chlorides. asianpubs.orgresearchgate.netgoogle.comresearchgate.net It has been successfully used to synthesize 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride from its corresponding carboxylic acid. sharif.edumedcraveonline.com The reaction is typically catalyzed by DMF and can be carried out in a suitable organic solvent like chlorobenzene. biorxiv.orgnih.gov This method is advantageous as it avoids the use of the more toxic and corrosive thionyl chloride. biorxiv.orgnih.gov
Table 3: Comparison of Chlorinating Agents for Isoxazole Carboxylic Acids
| Chlorinating Agent | Catalyst | Advantages | Disadvantages |
| Thionyl Chloride | DMF (optional) | Readily available, effective | Toxic, corrosive, harsh conditions may be required |
| Oxalyl Chloride | DMF | Milder, more selective, gaseous byproducts | More expensive than thionyl chloride |
| Bis(trichloromethyl) Carbonate (Triphosgene) | DMF | Solid, safer than phosgene, high yields | Can be more expensive, requires careful handling |
Synthesis from 5-Benzyl-3-methylisoxazole-4-carboxylic Acid
One-Pot Synthetic Procedures for Acyl Chloride Generation
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.govbeilstein-journals.org While a direct one-pot synthesis of 5-benzyl-3-methylisoxazole-4-carbonyl chloride from basic starting materials is not widely reported, multi-component reactions for the synthesis of isoxazole cores are well-established. nih.gov These often involve the reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. nih.gov Such a strategy could potentially be adapted to generate the isoxazole carboxylic acid in situ, which could then be converted to the acyl chloride in the same pot, although this would require careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Advanced Isoxazole Core Construction Relevant to Carbonyl Chloride Formation
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction pathway for acyl chlorides. masterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org The mechanism involves an initial attack by a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substituted product. libretexts.orgkhanacademy.org
Formation of Amides and Esters with O- and N-Nucleophiles
This compound readily reacts with various oxygen (O-) and nitrogen (N-) nucleophiles to form the corresponding esters and amides. researchgate.netrsc.org The reaction with alcohols (alkolysis) or phenols yields esters, while reactions with primary or secondary amines (aminolysis) produce amides. These transformations typically proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. hud.ac.uk
The general reaction can be summarized as follows:
Esterification: Reaction with an alcohol (R'-OH) in the presence of a base yields the corresponding ester.
Amidation: Reaction with an amine (R'R''NH) in the presence of a base yields the corresponding amide.
Table 1: Examples of Amide and Ester Formation To view the data, click on the column headers to sort or use the search bar to filter.
| Nucleophile | Product Type | Product Name |
|---|---|---|
| Methanol | Ester | Methyl 5-benzyl-3-methylisoxazole-4-carboxylate |
| Ethanol | Ester | Ethyl 5-benzyl-3-methylisoxazole-4-carboxylate |
| Phenol | Ester | Phenyl 5-benzyl-3-methylisoxazole-4-carboxylate |
| Ammonia | Amide | 5-Benzyl-3-methylisoxazole-4-carboxamide |
| Benzylamine | Amide | N,5-Dibenzyl-3-methylisoxazole-4-carboxamide |
| Morpholine | Amide | (5-Benzyl-3-methylisoxazol-4-yl)(morpholino)methanone |
Optimized Amide Bond Formation with Heterocyclic Substrates
The formation of amide bonds with heterocyclic amines can present challenges due to the varying nucleophilicity and potential steric hindrance of the heterocyclic substrates. frontiersin.org Optimization of reaction conditions is often necessary to achieve high yields. mdpi.com For less nucleophilic amines, such as certain azoles, stronger bases or activating agents may be required. researchgate.net The choice of solvent is also crucial; aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly employed. hud.ac.uknih.gov The use of sterically hindered, non-nucleophilic bases like 2,6-lutidine or 2-picoline can be advantageous in preventing side reactions and improving yields. mdpi.com
Key optimization parameters include:
Base: Non-nucleophilic bases are preferred to avoid competition with the amine nucleophile.
Solvent: Aprotic solvents are generally used to prevent reaction with the acyl chloride.
Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction before being allowed to warm to room temperature. hud.ac.uk
Table 2: Optimized Conditions for Amidation with Heterocyclic Amines To view the data, click on the column headers to sort or use the search bar to filter.
| Heterocyclic Amine | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Triethylamine | Dichloromethane | 95 |
| Piperidine | Triethylamine | Dichloromethane | 93 |
| Imidazole | 2,6-Lutidine | Tetrahydrofuran | 85 |
| Pyrazole | 2,6-Lutidine | Tetrahydrofuran | 82 |
| Indole | Sodium Hydride | Tetrahydrofuran | 78 |
Carbon-Carbon Bond Forming Reactions
Beyond substitution reactions, this compound is a valuable precursor for creating new carbon-carbon bonds, enabling the construction of more complex molecular architectures.
Acyl Sonogashira Cross-Coupling Processes
The Acyl Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling reaction between an acyl chloride and a terminal alkyne, yielding an α,β-alkynyl ketone (ynone). mdpi.com This reaction provides a powerful method for introducing an alkynyl moiety onto the isoxazole scaffold. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(0) complex that has undergone oxidative addition with the acyl chloride. Reductive elimination from the resulting palladium(II) intermediate affords the final ynone product and regenerates the palladium(0) catalyst. mdpi.comresearchgate.net
Table 3: Acyl Sonogashira Coupling Products To view the data, click on the column headers to sort or use the search bar to filter.
| Terminal Alkyne | Catalyst System | Product Name |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-(5-Benzyl-3-methylisoxazol-4-yl)-3-phenylprop-2-yn-1-one |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | 1-(5-Benzyl-3-methylisoxazol-4-yl)hept-2-yn-1-one |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 1-(5-Benzyl-3-methylisoxazol-4-yl)-3-(trimethylsilyl)prop-2-yn-1-one |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | 1-(5-Benzyl-3-methylisoxazol-4-yl)-4-hydroxybut-2-yn-1-one |
Radical Acylation Reactions via Photochemical Activation
Recent advancements in photoredox catalysis have enabled novel radical acylation reactions. thieme-connect.de Through photochemical activation, an acyl radical can be generated from this compound. This highly reactive intermediate can then participate in various carbon-carbon bond-forming events. For instance, in a process merging N-heterocyclic carbene (NHC) and photoredox catalysis, an acyl radical can be coupled with benzylic C-H bonds to form ketones under mild conditions. researchgate.net This method allows for the direct functionalization of C-H bonds, a significant goal in modern organic synthesis. The reaction is typically initiated by visible light and utilizes a photocatalyst, such as an iridium or ruthenium complex, to facilitate the single-electron transfer processes that lead to radical formation. researchgate.net
Table 4: Potential Radical Acylation Substrates and Products To view the data, click on the column headers to sort or use the search bar to filter.
| Substrate | Catalysis | Product Type |
|---|---|---|
| Toluene | Photoredox/NHC | Benzylic Ketone |
| Ethylbenzene | Photoredox/NHC | Benzylic Ketone |
| Tetrahydrofuran | Photoredox | α-Acylated Ether |
| Cyclohexane | Photoredox | Acylated Alkane |
Multi-component Coupling Strategies
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer high efficiency and molecular diversity. nih.gov While acyl chlorides are not direct substrates for classic MCRs like the Ugi or Passerini reactions, which typically use carboxylic acids, they can be incorporated into related strategies. nih.govorganic-chemistry.org For example, this compound could be used in a Passerini-type reaction. The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.org By adapting the conditions, the acyl chloride could potentially acylate an intermediate formed from the carbonyl compound and isocyanide, leading to structurally complex products in a single step.
Table 5: Hypothetical Products from a Passerini-Type Reaction To view the data, click on the column headers to sort or use the search bar to filter.
| Carbonyl Compound | Isocyanide | Product Type |
|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | α-acyloxy carboxamide |
| Acetone | Cyclohexyl isocyanide | α-acyloxy carboxamide |
| Isobutyraldehyde | Benzyl isocyanide | α-acyloxy carboxamide |
Ring Transformation and Rearrangement Pathways
The isoxazole ring, a cornerstone in heterocyclic chemistry, exhibits a fascinating array of reactivity, particularly in its susceptibility to ring transformations and rearrangements. These reactions are often initiated by thermal, photochemical, or catalytic activation, leading to a variety of other heterocyclic structures. The specific substituents on the isoxazole ring play a crucial role in directing the course of these transformations. For a compound such as this compound, the interplay between the benzyl, methyl, and carbonyl chloride groups would significantly influence its reactivity profile under various conditions.
Isoxazole-Azirine-Oxazole Isomerizations
The isomerization can be triggered by heat (thermolysis), light (photolysis), or catalysis. researchgate.net The initial step is the homolysis of the O–N bond, which leads to the formation of an acyl azirine intermediate. nih.gov This highly strained three-membered ring is a key pivot point in the reaction cascade. Depending on the subsequent steps, this intermediate can either rearrange back to a more stable isoxazole isomer or proceed to form an oxazole (B20620).
The use of transition metal catalysts, particularly iron(II) complexes, has proven effective in promoting the isomerization of isoxazoles under milder conditions than traditional thermolysis. nih.govmdpi.com Iron(II) catalysts can facilitate the cleavage of the N-O bond, thus lowering the activation energy for the formation of the azirine intermediate. mdpi.com
For instance, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides in good yields when conducted in dioxane at 105 °C. nih.gov Under these conditions, the reaction proceeds through an isoxazole-isoxazole isomerization. However, if the reaction is carried out under milder conditions (e.g., MeCN, 50 °C), the transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate can be prepared. nih.gov This intermediate can then be selectively converted to either an isoxazole under catalytic conditions or an oxazole via non-catalytic thermolysis. nih.gov
The proposed mechanism for the iron(II)-catalyzed isomerization involves the coordination of the iron catalyst to the isoxazole ring, which facilitates the cleavage of the N-O bond and subsequent ring contraction to the azirine intermediate. The catalyst's role is crucial in controlling the reaction pathway and enabling the transformation to occur at lower temperatures. researchgate.net
Table 1: Examples of Iron(II)-Catalyzed Isoxazole Isomerizations
| Starting Isoxazole | Catalyst | Solvent | Temperature (°C) | Product(s) | Reference |
|---|---|---|---|---|---|
| 4-Acyl-5-methoxyisoxazoles | Fe(II) | Dioxane | 105 | Isoxazole-4-carboxylic esters/amides | nih.gov |
| 4-Formyl-5-methoxyisoxazoles | Fe(II) | Dioxane | 105 | Methyl oxazole-4-carboxylates | nih.gov |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) | MeCN | 50 | 2-Acyl-2-(methoxycarbonyl)-2H-azirines | nih.gov |
The 2H-azirine, particularly a 2-carbonyl-2H-azirine, is a high-energy, transient species that is central to the isomerization of isoxazoles. researchgate.net Due to the high strain of the three-membered ring, azirines are highly reactive and typically not isolated but rather exist as fleeting intermediates. mdpi.com Their existence is often inferred from the final products of the reaction and supported by computational studies, such as DFT calculations. nih.gov
The reactivity of the azirine intermediate is diverse. It can undergo ring-expansion to form more stable five-membered heterocycles. For example, 2-carbonyl-2H-azirines can rearrange to thermodynamically more stable isoxazoles or oxazoles. researchgate.netmdpi.com The pathway taken depends on factors such as the substituents on the azirine ring and the reaction conditions. Non-catalytic thermolysis of a 2-acyl-2-(methoxycarbonyl)-2H-azirine, for instance, leads to the formation of an oxazole. nih.gov
Furthermore, these azirine intermediates can be trapped by various reagents. For example, photochemically generated azirines have been trapped intermolecularly to form densely functionalized pyrroles and intramolecularly to yield tricyclic aziridines. nih.gov The high reactivity of the azirine ring makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds. mdpi.com
Photocycloaddition Reactions with Aldehydes: Oxetane (B1205548) Formation
Photocycloaddition reactions, such as the Paternò–Büchi reaction, represent another important facet of isoxazole reactivity. When irradiated in the presence of aldehydes, substituted isoxazoles can undergo a [2+2] cycloaddition to form bicyclic oxetanes. researchgate.netbeilstein-journals.org This reaction is a powerful tool for the construction of the strained four-membered oxetane ring fused to an isoxazoline (B3343090) core.
The reaction typically exhibits high regio- and diastereoselectivity, leading solely to the exo-adducts. researchgate.netbeilstein-journals.org The presence of methyl groups on the isoxazole ring has been shown to be crucial for achieving high conversions and ensuring the stability of the resulting oxetane products. researchgate.net The irradiation is usually carried out at a specific wavelength, for example, λ = 300 nm. researchgate.net
The formed oxetanes can be sensitive to acid and may also be thermally unstable, in some cases reverting to the starting materials. beilstein-journals.org This reversible nature indicates a type of photochromism. The stability of the oxetane adduct is influenced by the substituents on both the isoxazole and the aldehyde. For instance, 6-arylated bicyclic oxetanes have been found to possess the highest thermal stabilities. beilstein-journals.org
Table 2: Examples of Photocycloaddition of Isoxazoles with Benzaldehyde
| Isoxazole Reactant | Aldehyde | Wavelength (nm) | Product | Reference |
|---|---|---|---|---|
| Methylated isoxazoles | Benzaldehyde | 300 | Bicyclic oxetane (exo-adduct) | researchgate.net |
Phototransposition Reactions of Substituted Isoxazoles
Phototransposition is a photo-induced rearrangement where the atoms of the heterocyclic ring are shuffled, leading to an isomeric heterocycle. Substituted isoxazoles are known to undergo phototransposition to the corresponding oxazoles upon irradiation. researchgate.netresearchgate.net This process is distinct from the thermally or catalytically induced isomerizations, although it may also proceed through an azirine intermediate.
Studies on 4- and 5-phenyl substituted isoxazoles have shown that they undergo phototransposition to the corresponding 5-phenyloxazole (B45858) and 4-phenyloxazole, respectively. researchgate.netresearchgate.net Labeling studies using deuterium (B1214612) or methyl groups have confirmed that these phototranspositions occur via a pathway that involves the interchange of the N-2 and C-3 positions of the ring. researchgate.netresearchgate.net
In addition to phototransposition, photo-ring cleavage can be a competing process, leading to the formation of acyclic products. For example, the irradiation of 4-methyl-5-phenylisoxazole (B76879) yields not only 4-methyl-5-phenyloxazole (B94418) but also α-benzoylpropionitrile. researchgate.netresearchgate.net The solvent can also play a significant role in the reaction outcome. For instance, the irradiation of 5-phenyl-3-(trifluoromethyl)isoxazole in acetonitrile leads to the phototransposition product, whereas in methanol, the yield of the oxazole decreases, and benzoylaziridine derivatives are formed instead. researchgate.netresearchgate.net This suggests that the intermediate azirine can be trapped by the solvent.
Q & A
Basic: What are the standard synthetic routes for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via two-step protocols: (1) formation of the isoxazole ring through cyclization of β-diketones or via 1,3-dipolar cycloaddition, followed by (2) chlorination of the carboxylic acid intermediate. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used, with anhydrous conditions (e.g., dry DCM or THF) to prevent hydrolysis. Yields depend on stoichiometric ratios (e.g., excess SOCl₂ ensures complete conversion) and temperature control (40–60°C for 12–24 hours). Impurities such as unreacted acid or residual solvents must be monitored via TLC or HPLC .
Basic: What analytical methods are recommended for purity assessment and structural confirmation?
Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is standard, with purity thresholds >97% (as per industry benchmarks) .
- Structural Confirmation: Use H/C NMR to verify the isoxazole ring (characteristic δ 6.1–6.3 ppm for isoxazole protons) and carbonyl chloride (δ 165–170 ppm in C). FT-IR can confirm the C=O stretch (~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Advanced: How do decomposition pathways of this acyl chloride impact experimental reproducibility?
Answer:
Thermal or hydrolytic decomposition generates HCl gas and reactive intermediates (e.g., free radicals or benzyl fragments), which can interfere with downstream reactions. Stability studies under inert atmospheres (N₂/Ar) and low-temperature storage (0–6°C) are critical to minimize degradation. Kinetic analysis via thermogravimetry (TGA) or differential scanning calorimetry (DSC) can identify safe operating temperatures .
Advanced: How should researchers address contradictory reactivity data in nucleophilic substitution reactions?
Answer:
Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., DMAP vs. pyridine). For example, in amidation reactions, steric hindrance from the benzyl group may slow kinetics in polar aprotic solvents. Systematic screening using Design of Experiments (DoE) methodologies—varying solvent, temperature, and catalyst loading—can resolve contradictions. Cross-referencing with analogous acyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) provides mechanistic insights .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Impervious nitrile gloves, sealed goggles, and lab coats are mandatory. Use respirators with acid gas cartridges if ventilation is inadequate .
- Storage: Store in airtight containers at 0–6°C, away from moisture and bases. Compatibility tests with container materials (e.g., glass vs. HDPE) are advised .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Advanced: What strategies optimize its use in multi-step syntheses (e.g., peptide coupling or cross-coupling)?
Answer:
In peptide coupling, activate the carbonyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity. For Suzuki-Miyaura cross-coupling, replace the chloride with a boronate ester via transmetallation (e.g., using Pd(OAc)₂ and XPhos). Monitor intermediates via LC-MS to detect premature hydrolysis or side reactions. Computational modeling (DFT) can predict regioselectivity in complex systems .
Advanced: How does solvent choice influence its stability and reactivity in kinetic studies?
Answer:
Polar aprotic solvents (e.g., acetonitrile) stabilize the acyl chloride but may slow nucleophilic attack due to solvation effects. Hydrolytic stability in aqueous-organic mixtures follows pseudo-first-order kinetics; use stopped-flow spectroscopy to quantify degradation rates. Solvent-free conditions (e.g., ball milling) can enhance reactivity but require rigorous moisture control .
Basic: What are the key spectral databases or reference materials for benchmarking?
Answer:
- Public Databases: Reaxys and SciFinder provide NMR/IR spectra for analogous isoxazole derivatives.
- In-House Standards: Synthesize and characterize a stable derivative (e.g., methyl ester) as a reference .
Advanced: How can computational methods (e.g., DFT) predict its reactivity in novel reactions?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in nucleophilic acyl substitutions. Parameters like Fukui indices identify electrophilic sites, while solvation models (COSMO-RS) predict solvent effects. Validate predictions with experimental kinetic isotope effects (KIE) .
Advanced: What environmental fate studies are relevant for lab waste containing this compound?
Answer:
Hydrolysis in aqueous waste produces HCl and benzyl byproducts; test biodegradability via OECD 301D. Adsorption studies on activated carbon or clay quantify removal efficiency. Advanced oxidation processes (e.g., UV/H₂O₂) may degrade persistent intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
